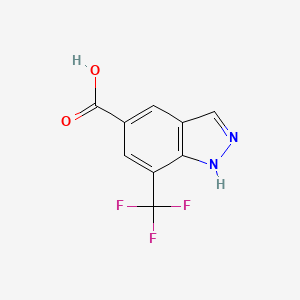

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid

Description

Historical Context and Significance of Indazole Heterocycles in Synthetic Organic Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has a rich history in organic chemistry, with its initial synthesis dating back to the late 19th century. nih.gov While not commonly found in nature, synthetic indazole derivatives have garnered immense interest due to their diverse and potent pharmacological activities. chemsrc.comchemimpex.com This has established the indazole nucleus as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple biological targets. nih.govchemimpex.com

Over the past few decades, extensive research has demonstrated that indazole-containing compounds exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. chemsrc.comguidechem.comnih.gov The versatility of the indazole scaffold has led to the development of several FDA-approved drugs, such as:

Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy. chemimpex.comed.ac.uk

Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. chemimpex.com

Benzydamine: A non-steroidal anti-inflammatory drug. nih.gov

The significance of indazoles in synthetic organic chemistry is further underscored by the continuous development of novel synthetic methodologies for their preparation and functionalization, aiming to expand the accessible chemical space for drug discovery and materials science. chemsrc.comnih.gov

Importance of Trifluoromethylation in Enhancing Molecular Properties for Scientific Inquiry

The introduction of a trifluoromethyl (-CF3) group into organic molecules, a process known as trifluoromethylation, is a widely employed strategy in modern drug design and materials science. monash.educhemsrc.comresearchgate.net The unique properties of the -CF3 group can profoundly influence the physicochemical and biological characteristics of a parent molecule. myskinrecipes.comnih.gov

Key advantages of incorporating a trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by oxidative enzymes. This can increase a drug candidate's half-life. monash.edu

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its bioavailability. monash.edumyskinrecipes.com

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can significantly alter the acidity or basicity of nearby functional groups, which can in turn influence binding interactions with biological targets. researchgate.net

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, such as hydrogen bonding and electrostatic interactions, potentially leading to increased potency and selectivity. monash.edu

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group, to optimize a compound's properties. A vast number of pharmaceuticals and agrochemicals contain the trifluoromethyl group, a testament to its importance in molecular design. researchgate.net

| Property | Methyl (-CH3) | Chlorine (-Cl) | Trifluoromethyl (-CF3) |

|---|---|---|---|

| Van der Waals Radius (Å) | 2.00 | 1.75 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 (for C) | 3.16 | ~3.4 (for F) |

| Hansch Lipophilicity Parameter (π) | 0.56 | 0.71 | 0.88 |

Research Scope and Objectives for 7-(Trifluoromethyl)-1H-Indazole-5-Carboxylic Acid

The compound this compound is a distinct molecule that combines the indazole scaffold with both a trifluoromethyl group and a carboxylic acid moiety. Based on available chemical supplier information, this compound is known and has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H5F3N2O2 |

| Molecular Weight | 230.15 g/mol |

| CAS Number | 1374258-45-3 |

While the individual components of this molecule—the indazole ring, the trifluoromethyl group, and the carboxylic acid—are all well-studied in the context of chemical and biological research, specific published studies detailing the synthesis, biological activity, or explicit research objectives for this compound are not readily found in the public domain. Its availability from commercial suppliers suggests it is utilized as a building block or intermediate in the synthesis of more complex molecules for research purposes, likely within the pharmaceutical or agrochemical industries. The strategic placement of the trifluoromethyl and carboxylic acid groups on the indazole scaffold makes it a potentially valuable precursor for creating novel compounds with tailored properties for specific research applications.

Overview of Indazole Carboxylic Acids as Key Scaffolds in Chemical Biology Research

Indazole carboxylic acids represent a significant subclass of indazole derivatives that have found broad application in chemical biology and drug discovery. The carboxylic acid group provides a handle for further chemical modification and can also act as a key interacting group with biological targets, often mimicking the carboxylate side chain of amino acids like aspartate and glutamate. researchgate.net

The utility of the indazole carboxylic acid scaffold is demonstrated in several areas of research:

Enzyme Inhibition: The indazole ring can be tailored to fit into the active sites of enzymes, while the carboxylic acid group can form crucial interactions, such as salt bridges with positively charged amino acid residues. This has led to the discovery of indazole carboxylic acid derivatives as inhibitors of various enzymes, including bacterial DNA gyrase B and lipoxygenases.

Modulators of Protein-Protein Interactions: The design of small molecules that can disrupt or stabilize protein-protein interactions (PPIs) is a challenging but promising area of drug discovery. The rigid, bicyclic nature of the indazole scaffold makes it an attractive starting point for the development of PPI modulators.

Male Contraception Research: Certain indazole carboxylic acid derivatives, such as lonidamine, have been investigated for their non-hormonal antispermatogenic effects, highlighting a unique application of this chemical class.

Synthetic Intermediates: Indazole-3-carboxylic acid and its esters are versatile intermediates in organic synthesis, enabling the construction of more complex, biologically active molecules, including synthetic cannabinoids for research purposes and various kinase inhibitors.

The continued exploration of indazole carboxylic acids as core structures in chemical biology underscores their importance and potential for the development of novel therapeutic agents and research tools.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-4(8(15)16)1-5-3-13-14-7(5)6/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKFZONKRNVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601233581 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374258-45-3 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601233581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 7 Trifluoromethyl 1h Indazole 5 Carboxylic Acid

Retrosynthetic Analysis and Key Precursors

A plausible retrosynthetic analysis of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid suggests a strategy that disconnects the indazole ring and the carboxylic acid moiety. The primary disconnection would be the formation of the pyrazole (B372694) ring of the indazole system. This typically involves the cyclization of a suitably substituted o-nitroaniline derivative. Further disconnection of the functional groups on the benzene (B151609) ring points to key precursors.

A logical starting point for the synthesis is a substituted toluene derivative. One potential key precursor is 2-methyl-4-(trifluoromethyl)-6-nitroaniline . This intermediate contains the necessary trifluoromethyl group at the desired position relative to the eventual indazole nitrogen and a nitro group that can be utilized for the indazole ring formation. The synthesis of this precursor itself can be envisioned from commercially available materials such as m-cresol or trifluoromethyl-substituted benzene derivatives through nitration, amination, and other standard aromatic transformations.

Another critical precursor is one that allows for the introduction of the carboxylic acid group at the 5-position. A common strategy involves the use of a Sandmeyer reaction on an amino group or the oxidation of a methyl group. Therefore, a precursor such as 3-methyl-5-amino-2-(trifluoromethyl)aniline or 3,5-dimethyl-2-(trifluoromethyl)aniline could be considered.

| Target Molecule | Key Disconnections | Potential Precursors |

|---|---|---|

| This compound | Indazole ring formation (cyclization) | Substituted o-nitroaniline |

| Carboxylic acid introduction | Amino or methyl-substituted indazole | |

| Trifluoromethyl group and amino/nitro group placement | Substituted toluene or aniline |

Development of Regioselective Synthesis Routes for Substituted Indazoles

The regioselective synthesis of substituted indazoles is a critical aspect of preparing the target molecule. The formation of the indazole ring from a substituted o-nitroaniline can lead to two possible regioisomers. The desired 1H-indazole is generally the thermodynamically more stable tautomer. nih.govresearchgate.net

One of the most common and effective methods for constructing the indazole ring is the reductive cyclization of o-nitrobenzyl derivatives or related compounds. For instance, the cyclization of o-nitro-ketoximes has been shown to be an efficient method for synthesizing 1H-indazoles. researchgate.net Another well-established route involves the reaction of a substituted 2-methylaniline with a nitrosating agent, such as sodium nitrite in the presence of an acid, to form an N-nitroso intermediate which then cyclizes. google.com

The choice of the starting material and the reaction conditions plays a crucial role in directing the regioselectivity of the cyclization. The electronic nature and steric hindrance of the substituents on the aromatic ring can influence the position of the N-H proton in the final indazole product.

Strategies for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a key step in the synthesis of the target molecule. There are several established methods for trifluoromethylation, which can be broadly categorized into direct and indirect methods.

Direct trifluoromethylation involves the introduction of the -CF3 group onto a pre-existing aromatic ring. This can be achieved using various reagents, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator or a transition metal catalyst. Another approach is the use of electrophilic trifluoromethylating agents like the Togni or Umemoto reagents.

Indirect methods, on the other hand, involve the construction of the aromatic ring with the trifluoromethyl group already in place. This often starts with a simple building block containing a -CF3 group, such as 4-(trifluoromethyl)aniline or 3-(trifluoromethyl)toluene. These starting materials can then be subjected to a series of reactions to build the required substitution pattern for the indazole synthesis. For instance, 2-amino-4-(trifluoromethyl)benzoic acid is a commercially available compound that could serve as a versatile starting material. crescentchemical.comsigmaaldrich.com

Carboxylic Acid Functionalization within the Indazole Framework

The introduction of a carboxylic acid group at the 5-position of the indazole ring is another crucial transformation. There are several strategies to achieve this functionalization.

One common method is the oxidation of a methyl group at the 5-position of the indazole ring. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid. The indazole ring is generally stable to these conditions, allowing for selective oxidation of the methyl group.

Another versatile method is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction sequence involves the diazotization of an amino group at the 5-position of the indazole, followed by reaction with a cyanide salt (e.g., cuprous cyanide) to introduce a nitrile group. The nitrile group can then be hydrolyzed to the desired carboxylic acid. This method offers a reliable way to introduce the carboxylic acid functionality, especially when a suitable amino-substituted indazole is available.

Furthermore, the direct carboxylation of the indazole ring using organometallic reagents followed by quenching with carbon dioxide is another possibility, although it may present challenges with regioselectivity. The hydrolysis of an ester group, if present from an earlier stage of the synthesis, is also a straightforward method to obtain the carboxylic acid. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Each step in the synthetic sequence requires careful tuning of parameters such as temperature, reaction time, solvent, and catalyst loading.

For the indazole ring formation via reductive cyclization, the choice of reducing agent (e.g., tin(II) chloride, sodium dithionite) and the reaction temperature can significantly impact the yield and the formation of byproducts. In the case of cyclization via nitrosation of a 2-methylaniline, controlling the addition rate of the nitrosating agent and maintaining a low temperature are crucial to prevent side reactions.

In the trifluoromethylation step, the choice of the trifluoromethylating agent, catalyst, and solvent system needs to be optimized to ensure high efficiency and regioselectivity. Similarly, for the introduction of the carboxylic acid group, the conditions for the Sandmeyer reaction (diazotization and cyanation) or the oxidation of a methyl group must be carefully controlled to maximize the yield of the desired product.

The following table summarizes key parameters that are often optimized in the synthesis of substituted indazoles:

| Reaction Step | Key Parameters for Optimization | Typical Conditions | Potential Challenges |

|---|---|---|---|

| Indazole Ring Formation | Temperature, Reducing Agent, Acid/Base | -10°C to reflux | Regioisomer formation, incomplete cyclization |

| Trifluoromethylation | Catalyst, Ligand, Temperature, CF3 Source | Room temperature to 150°C | Low yields, side reactions |

| Carboxylic Acid Functionalization | Oxidizing Agent, Temperature, Reaction Time | 0°C to 100°C | Over-oxidation, low conversion |

Novel Catalytic Approaches in Indazole Synthesis

Recent advancements in organic synthesis have led to the development of novel catalytic approaches for the construction of the indazole scaffold. Transition metal-catalyzed reactions, in particular, have shown great promise in improving the efficiency and selectivity of indazole synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the N-N bond of the indazole ring from a suitably functionalized precursor. Similarly, copper-catalyzed cyclization reactions have been developed for the synthesis of N-arylindazoles.

Rhodium and other transition metals have also been utilized in C-H activation/functionalization strategies to directly introduce substituents onto the indazole ring, offering a more atom-economical approach. These catalytic methods often proceed under milder reaction conditions and can tolerate a wider range of functional groups compared to traditional methods. The development of such novel catalytic systems continues to be an active area of research, with the potential to further streamline the synthesis of complex indazole derivatives like this compound.

Chemical Reactivity and Derivatization of 7 Trifluoromethyl 1h Indazole 5 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position is the most accessible site for derivatization, readily undergoing reactions typical of aromatic carboxylic acids. These transformations are fundamental for incorporating the indazole scaffold into larger molecular frameworks.

Esterification Reactions for Spectroscopic Probes and Building Blocks

Esterification of the carboxyl group is a common strategy to produce key intermediates or to install functionalities that can act as spectroscopic probes. The conversion of the carboxylic acid to an ester is typically achieved through several standard methodologies.

One of the most direct methods is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive acyl halide, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol.

Alternatively, diazoalkanes, such as diazomethane, provide a mild and efficient route to methyl esters, proceeding via the rapid protonation of the diazoalkane by the carboxylic acid, followed by a nucleophilic substitution (Sɴ2) reaction. tutorsglobe.com For more complex esters, coupling agents, similar to those used in amidation, can be employed to activate the carboxylic acid for reaction with an alcohol.

While not documented specifically for this molecule, esterification is a common method for attaching fluorescent moieties or other reporter groups to a scaffold, thereby creating spectroscopic probes for biological assays. Furthermore, esters serve as effective protecting groups for the carboxylic acid during reactions targeting the indazole nucleus.

| Reagent/Method | Description | Typical Conditions |

|---|---|---|

| Fischer Esterification | Direct reaction with an alcohol using an acid catalyst. | Excess alcohol (e.g., MeOH, EtOH), catalytic H₂SO₄, heat. |

| Acyl Halide Formation | Conversion to a highly reactive acyl chloride, followed by alcoholysis. | 1. SOCl₂ or (COCl)₂, neat or in an inert solvent. 2. Alcohol, often with a non-nucleophilic base (e.g., pyridine). |

| Diazoalkanes | Mild conversion to esters, particularly methyl esters using diazomethane. | Diazomethane (CH₂N₂) in an ether solution at room temperature. tutorsglobe.com |

Amidation and Peptide Coupling Methodologies

The formation of an amide bond is one of the most critical reactions for this compound, as it allows for its incorporation into peptide-like structures or for linking to amine-containing molecules, a common strategy in drug design. The direct condensation of a carboxylic acid and an amine is generally inefficient, necessitating the use of coupling reagents to activate the carboxyl group. researchgate.net

The fundamental principle of these methods involves the in-situ conversion of the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the amine nucleophile to form the amide bond. researchgate.netuantwerpen.be A wide array of modern coupling reagents has been developed to facilitate this transformation with high efficiency and minimal side reactions, particularly racemization when coupling chiral amines.

Commonly employed reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve yields and suppress side reactions. More advanced uronium and phosphonium (B103445) salt reagents, such as HATU, HBTU, and PyBOP, are highly effective, especially for sterically hindered substrates, and are widely used in solid-phase peptide synthesis. uantwerpen.be

| Reagent | Full Name | Class | Typical Conditions |

|---|---|---|---|

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Carbodiimide | Amine, inert solvent (DMF, DCM), room temperature. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Amine, base (DIPEA, Et₃N), solvent (DMF, NMP). |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium Salt | Amine, base (DIPEA, Et₃N), solvent (DMF, NMP). |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Amine, base (DIPEA, Et₃N), solvent (DMF, DCM). |

Reductions and Oxidations of the Carboxyl Group

The carboxyl group of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid can be reduced to a primary alcohol, yielding (7-(trifluoromethyl)-1H-indazol-5-yl)methanol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, rapidly reducing the acid to the corresponding alcohol. libretexts.org Diborane (B₂H₆) can also be used and may offer better selectivity in the presence of other reducible functional groups. libretexts.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing carboxylic acids. libretexts.org

Conversely, the carboxyl group is already at a high oxidation state, making further oxidation challenging without cleaving the C-C bond. libretexts.orgumn.edu Under specific, often harsh conditions, carboxylic acids can undergo oxidative decarboxylation, where the entire carboxyl group is lost as carbon dioxide (CO₂). libretexts.org For instance, the Hunsdiecker reaction involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine to yield an aryl bromide via decarboxylation. libretexts.org However, for synthetic purposes, the carboxyl group on this scaffold is generally considered stable towards oxidation.

Modifications and Functionalization of the Indazole Nucleus

While reactions at the carboxylic acid are more common, the indazole nucleus itself can undergo functionalization, although its reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The feasibility and regioselectivity of such reactions on the this compound are dictated by the electronic properties of the substituents on the benzene (B151609) portion of the ring.

Both the carboxylic acid at C5 and the trifluoromethyl group at C7 are strong electron-withdrawing groups. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making the reaction significantly slower and requiring harsher conditions compared to unsubstituted benzene. masterorganicchemistry.comyoutube.com

Furthermore, both -COOH and -CF₃ are meta-directing groups. This means they direct incoming electrophiles to the positions meta to themselves. In this molecule, the only available positions for substitution on the benzene ring are C4 and C6.

The -COOH group at C5 directs to C4 and C6 (meta positions).

The -CF₃ group at C7 strongly deactivates its ortho position (C6) and para position (C4).

The combination of these effects results in a highly deactivated ring system. Consequently, standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be extremely difficult to achieve and would likely require forcing conditions, potentially leading to low yields or decomposition.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SɴAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). mdpi.com

The parent molecule, this compound, does not have a suitable leaving group (like a halogen) on the aromatic ring and therefore will not undergo SɴAr reactions. However, the presence of the powerful electron-withdrawing -CF₃ group makes the indazole nucleus highly susceptible to SɴAr if a leaving group were present.

For example, a synthetic precursor such as 4-chloro-7-(trifluoromethyl)-1H-indazole-5-carboxylic acid would be an excellent substrate for SɴAr. The chlorine atom at the C4 position would be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) due to the stabilizing influence of the adjacent carboxylic acid and the para-trifluoromethyl group. mdpi.com This strategy is often employed in the synthesis of complex indazole derivatives, where a halogen is intentionally introduced to serve as a handle for subsequent functionalization via SɴAr. mdpi.comnih.gov

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a key feature of this compound, significantly influencing its electronic properties, lipophilicity, and metabolic stability. This group is generally considered to be chemically robust and stable under many reaction conditions, which is advantageous as it remains intact during the functionalization of other parts of the molecule.

Direct chemical transformation of an aromatic trifluoromethyl group is challenging due to the high strength of the carbon-fluorine bonds. tcichemicals.com Consequently, in the context of drug discovery and analog synthesis, the -CF₃ group is typically introduced in an early synthetic step and carried through the reaction sequence without modification. Its strong electron-withdrawing nature can also influence the reactivity of the indazole ring, for example by activating adjacent positions towards certain reactions. tcichemicals.com

Another area of research involves the direct C-H trifluoromethylation of heterocycles using radical sources like sodium trifluoromethanesulfinate (Langlois' reagent). pnas.orgresearchgate.net This approach introduces a -CF₃ group onto a heterocycle rather than modifying an existing one, highlighting the importance of this moiety in medicinal chemistry. The stability and predictable influence of the trifluoromethyl group mean that synthetic strategies for this class of compounds usually focus on derivatization at other sites, such as the carboxylic acid or the indazole ring itself, rather than on altering the -CF₃ group.

Synthesis of Libraries of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of compound libraries based on the this compound scaffold is a critical step in the drug discovery process. These libraries allow for systematic exploration of the structure-activity relationships (SAR), helping to identify key structural features responsible for biological activity and to optimize properties like potency, selectivity, and pharmacokinetics.

The most common and straightforward point of diversification for this molecule is the carboxylic acid group at the C5 position. Standard amide coupling reactions are widely used to generate extensive libraries of indazole-5-carboxamides. nih.gov This involves reacting the carboxylic acid with a large panel of primary or secondary amines using common coupling reagents.

Common Amide Coupling Reagents:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

This strategy allows for the introduction of a vast array of chemical functionalities by varying the R-groups of the amine coupling partner. The resulting amide linker's unique regiochemistry can be critical for biological activity. nih.gov For example, SAR studies on indazole-3-carboxamides have shown that the specific orientation of the amide bond is crucial for the inhibition of calcium influx in mast cells. nih.gov

In addition to derivatization of the carboxylic acid, the synthesis of SAR libraries can also involve modifications at the N1 position of the indazole ring (N-alkylation) or substitutions on the benzene portion of the bicyclic system using the metal-catalyzed cross-coupling reactions discussed previously. nih.gov By combining these synthetic strategies, medicinal chemists can generate a diverse set of analogs to thoroughly probe the SAR of the this compound pharmacophore.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| 1,10-phenanthroline |

| Triphenylphosphine |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment and conformational analysis of organic molecules. For 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, a combination of 1H, 13C, and 19F NMR, supplemented by 2D NMR techniques, would be required for a complete structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring. The protons on the benzene (B151609) ring will show characteristic chemical shifts and coupling patterns. Specifically, one would anticipate signals for H-3, H-4, and H-6. The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. For comparison, in 3-p-tolyl-7-(trifluoromethyl)-1H-indazole, the N-H proton appears as a broad singlet at 10.69 ppm. rsc.org The aromatic protons in this analog appear between 7.29 and 8.21 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum of this compound would display signals for the nine carbon atoms in unique electronic environments. The carboxylic acid carbon is expected to resonate at the most downfield position, typically in the range of 165-185 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic and heterocyclic carbons will have chemical shifts in the typical range of 110-150 ppm. For instance, in the structurally similar 3-phenyl-7-(trifluoromethyl)-1H-indazole, the carbon of the CF₃ group appears as a quartet with a coupling constant (J) of 271.4 Hz. rsc.org The other aromatic carbons in this analog resonate between 113.00 and 146.42 ppm. rsc.org

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the local electronic environment and is a key technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of this singlet will be indicative of the electronic effects of the indazole ring system. The trifluoromethyl group is known to be metabolically inactive and provides a single, uncoupled signal in many cases, making it a useful probe. ub.edu

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Notes |

| ¹H | >10 | br s | - | N-H proton |

| 7.5 - 8.5 | m | - | Aromatic protons | |

| >12 | br s | - | Carboxylic acid proton | |

| ¹³C | 165 - 185 | s | - | COOH |

| 110 - 150 | m | - | Aromatic and indazole carbons | |

| ~125 | q | J(C,F) ≈ 270-280 | CF₃ | |

| ¹⁹F | -60 to -70 | s | - | CF₃ |

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in the assignment of the H-4 and H-6 signals.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule. For example, correlations from the aromatic protons to the carboxylic carbon and the carbon bearing the trifluoromethyl group would confirm the substitution pattern on the indazole ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and intermolecular interactions.

The FT-IR and Raman spectra of this compound would be characterized by several key vibrational modes.

O-H Stretch: A broad absorption band is expected in the FT-IR spectrum in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding.

N-H Stretch: The N-H stretching vibration of the indazole ring is expected to appear in the region of 3200-3400 cm⁻¹.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid would be observed around 1700 cm⁻¹. The exact position would be influenced by hydrogen bonding.

C=C and C=N Stretches: Aromatic and heterocyclic ring stretching vibrations (C=C and C=N) are expected in the 1400-1650 cm⁻¹ region.

C-F Stretches: Strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1100-1350 cm⁻¹ region. For comparison, related trifluoromethyl-substituted indazoles show strong IR bands in the 1055-1340 cm⁻¹ range. rsc.org

Interactive Data Table: Expected FT-IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong | Weak |

| N-H stretch (Indazole) | 3200-3400 | Medium | Medium |

| C-H stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C=O stretch (Carboxylic acid) | ~1700 | Strong | Medium |

| C=C/C=N stretch (Ring) | 1400-1650 | Medium-Strong | Strong |

| C-F stretch (CF₃) | 1100-1350 | Strong | Medium |

The broadness of the O-H stretching band in the FT-IR spectrum is a strong indicator of intermolecular hydrogen bonding, likely forming dimers between the carboxylic acid groups of two molecules. The position and shape of the N-H stretching band can also provide insights into hydrogen bonding involving the indazole ring. Shifts in the C=O stretching frequency can further elucidate the nature and strength of these dimeric interactions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₅F₃N₂O₂), the calculated exact mass would be determined with high accuracy, allowing for unambiguous confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group as carbon dioxide (CO₂). The indazole ring may also undergo characteristic fragmentation. For instance, in related trifluoromethyl-substituted indazoles, the molecular ion peak (M+) is often prominent. rsc.org Analysis of the fragmentation pattern helps to confirm the connectivity of the different functional groups within the molecule.

Investigation of Annular Tautomerism (1H-Indazole vs. 2H-Indazole) using Spectroscopic Methods

Indazoles are known to exist as two principal annular tautomers: the 1H- and 2H-forms, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability and population of these tautomers can be influenced by the nature and position of substituents, the solvent, and the physical state (solution vs. solid).

However, specific spectroscopic studies (e.g., using Nuclear Magnetic Resonance - NMR, Infrared - IR, or Ultraviolet-Visible - UV-Vis spectroscopy) focused on elucidating the tautomeric equilibrium of this compound are not available in the reviewed literature. Such investigations would be necessary to determine the predominant tautomeric form under various conditions and to quantify the energetic differences between the 1H- and 2H-isomers for this particular compound. While general principles of indazole tautomerism suggest that electron-withdrawing groups can influence the equilibrium, specific experimental or computational data for the title compound is required for a conclusive analysis.

Mechanistic and in Vitro Biological Activity Research

Cellular Pathway Modulation Studies (In Vitro Cell Lines)

Cell Proliferation and Viability Assays (e.g., Anti-proliferative effects in cancer cell lines)

Derivatives of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid have demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. These compounds are frequently evaluated for their ability to inhibit cancer cell growth, with the half-maximal inhibitory concentration (IC50) being a key metric of potency.

For instance, a series of novel 1H-indazole-3-amine derivatives were synthesized and tested against a panel of cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.gov One of the most promising compounds from this series, compound 6o , showed a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov Importantly, this compound displayed a degree of selectivity, with a higher IC50 value (33.2 µM) against normal human embryonic kidney cells (HEK-293), suggesting a therapeutic window. nih.gov

Similarly, other studies on indazole-based compounds have reported potent anti-proliferative activities. For example, certain pyrazole (B372694) derivatives, which share a similar heterocyclic core, have shown cytotoxicity against various cancer cell lines. nih.gov One study found that compounds 9b and 9c exhibited excellent anticancer activities with GI50 values of less than 0.1 μM against MCF-7 (breast) and A549 (lung) cancer cell lines. researchgate.net Another derivative, 9e , was also effective against MCF-7 and A-549 cells with GI50 values of 0.12 μM and 0.19 μM, respectively. researchgate.net

The anti-proliferative effects of these compounds are often dose-dependent. researchgate.net The table below summarizes the inhibitory concentrations of selected indazole derivatives in various cancer cell lines, illustrating the potent anti-cancer activity associated with this chemical class.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 |

| 6o | HEK-293 | Normal Kidney | 33.2 |

| 9b | MCF-7 | Breast | <0.1 |

| 9b | A549 | Lung | <0.1 |

| 9c | MCF-7 | Breast | <0.1 |

| 9c | A549 | Lung | <0.1 |

| 9e | MCF-7 | Breast | 0.12 |

| 9e | A549 | Lung | 0.19 |

| 9g | A549 | Lung | 0.34 |

Induction of Apoptosis and Cell Cycle Analysis

Beyond inhibiting proliferation, many derivatives of the indazole scaffold actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for an effective anti-cancer agent. The induction of apoptosis is often accompanied by cell cycle arrest at specific checkpoints, preventing damaged cells from dividing.

Studies on the indazole derivative 6o revealed that it exerts its antitumor properties by affecting the cell cycle distribution in K562 cells. nih.gov After a 24-hour treatment, the population of cells in the G0/G1 phase increased from 29.4% in the control group to 41.1% in the treated group, while the proportion of cells in the S phase decreased significantly. nih.gov This indicates that the compound blocks the cell cycle at the G0/G1 checkpoint. nih.gov

The apoptotic effect of indazole derivatives has been confirmed through various assays, including flow cytometry with Annexin V-FITC/PI staining. mdpi.com For example, benzimidazole (B57391) derivatives, which are structurally related to indazoles, were shown to significantly increase both early and late apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. mdpi.com One compound induced a total apoptosis of 86.89% in MCF-7 cells. mdpi.com This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, some compounds upregulate pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2. ekb.egnih.gov

The table below outlines the effects of selected indazole-related compounds on cell cycle progression and apoptosis.

| Compound | Cell Line | Effect | Mechanism |

| 6o | K562 | G0/G1 Phase Arrest | Inhibition of Bcl2 family, modulation of p53/MDM2 pathway. nih.gov |

| Compound 15 | MCF-7 | G0/G1 Phase Arrest (85.36%) | Upregulation of P53 & BAX, downregulation of BCL-2. ekb.eg |

| Ciprofloxacin (B1669076) Derivative | HCT116, A549 | G2/M Phase Arrest | Overexpression of p53 and Bax proteins. nih.gov |

| Benzimidazole Derivative 10 | MDA-MB-231, SKOV3, A549 | G2/M Phase Arrest | Induction of apoptosis. mdpi.com |

| Isoxazolidine Derivative 2f | MCF-7, SKOV3 | S Phase Arrest | Induction of apoptosis (86.89% in MCF-7). mdpi.com |

| Isoxazolidine Derivative 2g | MCF-7, A549, SKOV3 | G0/G1 Phase Arrest | Induction of apoptosis (75.17% in MCF-7). mdpi.com |

In Vitro Protein Synthesis Inhibition

While direct studies on protein synthesis inhibition by this compound itself are not widely reported, the broader class of heterocyclic compounds, including indazole derivatives, is known to interfere with cellular processes essential for protein production. The inhibition of protein synthesis is a recognized mechanism for suppressing cell growth and inducing apoptosis. For example, puromycin, an aminonucleoside antibiotic, is a well-known inhibitor of protein synthesis and has been used in in vitro studies to demonstrate the necessity of active protein synthesis for certain cellular functions.

The mechanism of action for some anti-cancer agents involves the disruption of pathways that regulate protein synthesis, such as the mTOR signaling pathway. While specific data for this compound derivatives are limited in this area, it remains a plausible and important area for future investigation, given their potent anti-proliferative effects.

Modulation of Gene Expression Profiles

The biological effects of small molecules are often rooted in their ability to alter gene expression, leading to changes in cellular function. Derivatives of this compound can modulate the expression of genes involved in critical cellular processes like apoptosis and cell cycle control.

For example, RT-qPCR analysis of MCF-7 breast cancer cells treated with an active chalcone (B49325) derivative showed that the compound induces apoptosis by upregulating the expression of the pro-apoptotic genes P53 and BAX, while simultaneously downregulating the anti-apoptotic gene BCL-2. ekb.eg Similarly, a ciprofloxacin derivative was found to overexpress p53 and Bax proteins, which are key players in the apoptotic pathway. nih.gov Imidazole derivatives have also been shown to significantly affect the gene and protein expression of sirtuin family members, which are involved in cell cycle regulation and DNA repair. nih.gov These targeted changes in gene expression are fundamental to the anti-cancer activity of these compounds.

Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR analyses have provided valuable insights into the chemical features necessary for their biological activity.

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, which allows it to interact with the hinge region of protein kinases, a common target in cancer therapy. nih.gov The anti-cancer drug Linifanib, for instance, utilizes this feature to bind effectively to tyrosine kinases. nih.gov

SAR studies on indazole-3-carboxamides have shown that the specific regiochemistry of the amide linker is critical for their activity as calcium-release activated calcium (CRAC) channel blockers. nih.gov An indazole-3-carboxamide derivative actively inhibited calcium influx and stabilized mast cells with a sub-micromolar IC50, whereas its reverse amide isomer was completely inactive. nih.gov

Furthermore, modifications to different parts of the indazole scaffold can dramatically influence biological activity. For example, in a series of pyrazole-3-carboxylic acid derivatives, the positions of electronegative atoms like fluorine and oxygen in the substituents, and the associated charges on these atoms, were found to be crucial for regulating the strength of their antifungal activity. nih.gov Similarly, for a series of amidrazone derivatives, a 2-pyridyl substituent at the R1 position was found to be critical for anti-proliferative activity, and this activity could be enhanced by 4-nitrophenyl or 4-methylphenyl substituents at the R2 position. mdpi.com

Elucidation of Molecular Mechanisms of Action in Cellular Systems

The anti-cancer effects of this compound derivatives are mediated by their interaction with specific molecular targets and the subsequent modulation of key signaling pathways.

A primary mechanism for many indazole-based compounds is the inhibition of protein kinases. The 1H-indazole-3-amine moiety is a key structural feature that enables these compounds to act as hinge-binding fragments in the ATP-binding pocket of kinases, such as tyrosine kinases. nih.gov This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in cancer cells, leading to reduced proliferation and survival.

Another identified mechanism is the inhibition of tubulin polymerization. najah.edu Tubulin is the building block of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. najah.edu

Furthermore, some derivatives have been shown to target the p53/MDM2 pathway. nih.gov The p53 protein is a critical tumor suppressor, and its activity is often suppressed in cancer cells by MDM2. By inhibiting the p53/MDM2 interaction, these compounds can reactivate p53, leading to cell cycle arrest and apoptosis. nih.gov

Finally, the modulation of STAT3 (Signal Transducer and Activator of Transcription 3) signaling is another important mechanism. acs.org Persistently active STAT3 promotes tumor cell growth and survival. acs.org Novel analogues based on a carboxylic acid scaffold have been shown to inhibit STAT3 phosphorylation and activation, leading to a decrease in the growth, colony formation, and migration of cancer cells. acs.org

In Vitro Drug Metabolism and Pharmacokinetics of this compound Remain Uncharacterized in Publicly Available Literature

A comprehensive review of scientific databases and publications reveals a notable absence of specific in vitro drug metabolism and pharmacokinetics (DMPK) data for the chemical compound this compound.

Despite the importance of understanding the metabolic fate of novel chemical entities in drug discovery, detailed research findings on the metabolic stability of this compound in microsomal assays are not publicly available. Consequently, crucial parameters such as its half-life (t½) and intrinsic clearance (CLint) following incubation with liver microsomes from various species (e.g., human, rat, mouse) have not been documented in the reviewed literature.

In vitro DMPK studies, particularly those employing liver microsomes, are fundamental in early-stage drug development. These assays are designed to predict the metabolic clearance of a compound in the body, primarily mediated by cytochrome P450 enzymes resident in the endoplasmic reticulum of hepatocytes. The stability of a compound in such assays is a key determinant of its potential oral bioavailability and dosing regimen.

While general principles of drug metabolism suggest that the trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, specific experimental data to confirm this for this compound are absent. Without such studies, any discussion of its metabolic profile would be speculative.

Therefore, the creation of data tables detailing the metabolic stability of this compound is not possible based on the current body of scientific literature. Further research is required to elucidate the in vitro metabolic properties of this compound.

Applications As a Synthetic Building Block and Scaffold in Chemical Design

Utilization in the Synthesis of Complex Heterocyclic Systems

The indazole core of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid serves as a foundational element for the synthesis of more elaborate heterocyclic systems. The presence of the carboxylic acid at the 5-position and the potential for substitution at the nitrogen atoms of the pyrazole (B372694) ring allows for a variety of chemical transformations. These reactions can lead to the formation of fused heterocyclic systems, where the indazole ring is annulated with other rings, or to the creation of multi-substituted indazole derivatives.

The development of efficient synthetic routes to functionalized indazoles is an area of active research. researchgate.net The reactivity of the carboxylic acid group, for instance, allows for amide bond formation, esterification, and other derivatizations, which are key steps in the assembly of complex molecular architectures. These transformations enable the incorporation of the 7-(trifluoromethyl)indazole moiety into larger and more intricate heterocyclic frameworks, which are often sought after in medicinal chemistry and materials science. frontiersin.org

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Amine, Coupling Agent | Substituted Indazole-5-carboxamide | Synthesis of bioactive molecules |

| This compound | Alcohol, Acid Catalyst | Indazole-5-carboxylate Ester | Intermediate for further functionalization |

| This compound | Diamine, Cyclization conditions | Fused Indazole-pyrimidine systems | Creation of novel heterocyclic scaffolds |

Design and Development of Novel Indazole-Based Scaffolds for Chemical Exploration

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov The specific substitution pattern of this compound offers unique opportunities for the design of novel scaffolds for chemical exploration. The trifluoromethyl group at the 7-position can significantly influence the electronic properties and lipophilicity of the molecule, which are critical parameters in drug design. nih.gov

The development of novel indazole-based scaffolds is an ongoing effort in the quest for new therapeutic agents. nih.gov By modifying the carboxylic acid group and introducing various substituents on the indazole ring, chemists can generate libraries of diverse compounds for screening against different biological targets. The inherent rigidity of the bicyclic indazole system provides a well-defined three-dimensional structure that can be systematically decorated with different functional groups to probe the binding pockets of proteins and enzymes. nih.gov

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates. The molecular size and structural features of this compound make it an ideal candidate for inclusion in fragment libraries.

The trifluoromethyl group is particularly advantageous in FBDD as it can be readily detected by ¹⁹F NMR spectroscopy, a sensitive technique for identifying fragment binding. nih.gov Furthermore, the indazole core can serve as a starting point for "scaffold hopping," a medicinal chemistry strategy aimed at identifying isosteric replacements for a known active scaffold to improve properties such as potency, selectivity, or pharmacokinetics. The unique electronic and steric properties of the 7-(trifluoromethyl)indazole moiety can be exploited to design novel scaffolds that mimic the binding mode of a known ligand while possessing a distinct chemical structure.

| FBDD/Scaffold Hopping Aspect | Relevance of this compound |

| Fragment Properties | Low molecular weight, presence of key pharmacophoric features. |

| ¹⁹F NMR Screening | The trifluoromethyl group acts as a sensitive NMR probe for binding detection. nih.gov |

| Scaffold Hopping | The indazole core can serve as a novel replacement for other heterocyclic scaffolds. |

| Structural Diversity | Derivatization of the carboxylic acid allows for rapid library synthesis. |

Contribution to the Creation of Probe Molecules for Biological Target Validation

Chemical probes are essential tools for elucidating the function of biological targets and for validating their therapeutic relevance. The design of potent, selective, and cell-permeable probes is a critical step in the drug discovery process. The structural attributes of this compound make it an attractive starting point for the development of such probes.

The trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties for a chemical probe. nih.gov The carboxylic acid handle provides a convenient point for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which are necessary for visualizing the probe's interaction with its target in a cellular context. By developing derivatives of this compound that selectively bind to a specific protein, researchers can create valuable tools to study the protein's role in health and disease.

Potential as an Intermediate for Material Science Applications (e.g., Dyes, Functional Materials)

The application of heterocyclic compounds extends beyond medicinal chemistry into the realm of materials science. The unique photophysical and electronic properties of certain organic molecules make them suitable for use in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The indazole ring system, with its aromatic and electron-rich nature, has the potential to be incorporated into functional organic materials.

The presence of a carboxylic acid group in this compound is particularly relevant for applications in dye-sensitized solar cells (DSSCs), where the carboxylic acid can act as an anchoring group to bind the dye molecule to the surface of a semiconductor electrode. The trifluoromethyl group can modulate the electronic properties of the molecule, potentially influencing its absorption spectrum and energy levels, which are critical for the performance of such devices. While specific examples for this exact molecule are not prevalent, related heterocyclic carboxylic acids have been explored for these purposes. researchgate.net

Future Perspectives and Emerging Research Directions

Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid and its derivatives is poised to benefit from methodologies that prioritize efficiency, safety, and environmental sustainability. Current synthetic routes often involve multi-step processes that may rely on harsh reagents or metal catalysts. researchgate.netresearchgate.netfrontiersin.org Emerging research directions aim to overcome these limitations.

Key Future Trends:

Photoredox Catalysis: This technique offers a milder, metal-free alternative for trifluoromethylation reactions, utilizing light to drive chemical transformations. rsc.org Future research could adapt these methods for the direct and regioselective C-H trifluoromethylation of indazole precursors, potentially shortening synthetic sequences.

Flow Chemistry: Continuous flow processes provide enhanced control over reaction parameters, improve safety, and facilitate scalability. Applying flow chemistry to the synthesis of indazole intermediates could lead to higher yields and purity while minimizing waste.

Green Solvents and Reagents: A significant push towards sustainability involves replacing traditional organic solvents with greener alternatives like water or ionic liquids. organic-chemistry.org Research into trifluoromethylation in aqueous media is already underway and represents a promising avenue for the synthesis of fluorinated indazoles. organic-chemistry.org Similarly, the use of more benign trifluoromethylating agents is an active area of investigation. acs.orgresearchgate.net

| Synthetic Approach | Potential Advantages | Relevant Research Area |

|---|---|---|

| Photoredox Catalysis | Metal-free, mild conditions, high regioselectivity | C-H functionalization, trifluoromethylation |

| Continuous Flow Chemistry | Improved safety, scalability, process control, higher yields | Process analytical technology (PAT), reaction optimization |

| Green Chemistry Principles | Reduced environmental impact, use of renewable resources | Aqueous synthesis, biodegradable solvents, catalysis |

Integrated Computational and Experimental Approaches for Rational Design

The rational design of novel therapeutics based on the this compound scaffold will increasingly rely on the synergy between computational modeling and experimental validation. nih.govresearchgate.net This integrated approach accelerates the drug discovery process by predicting molecular interactions and properties, thereby prioritizing the synthesis of the most promising candidates.

Future Directions:

Molecular Docking and Dynamics: These computational tools are used to predict how a molecule like this compound will bind to a specific biological target, such as a protein kinase. nih.govnih.gov Future studies will utilize these simulations to design derivatives with enhanced binding affinity and selectivity.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic structure and reactivity of a molecule. nih.govnih.govresearchgate.net This information is crucial for understanding its stability, potential metabolic pathways, and spectroscopic properties.

Pharmacophore Modeling and QSAR: By analyzing a set of known active compounds, pharmacophore models can identify the key structural features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies can then be used to predict the activity of new, unsynthesized derivatives, guiding further design efforts.

| Computational Method | Application in Drug Design | Predicted Properties |

|---|---|---|

| Molecular Docking | Predicting ligand-protein binding modes | Binding affinity, interaction types (e.g., hydrogen bonds) |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes over time | Conformational changes, dynamic stability |

| Density Functional Theory (DFT) | Calculating electronic structure and properties | Reactivity, spectroscopic signatures, molecular orbitals |

| QSAR/Pharmacophore Modeling | Identifying key structural features for activity | Biological activity, pharmacokinetic properties |

Exploration of Novel Biological Targets and Mechanisms

While indazole derivatives are well-known as kinase inhibitors, the unique properties of this compound may allow it to interact with a broader range of biological targets. rsc.orgnih.govnih.gov Future research will likely expand beyond oncology to explore its potential in other therapeutic areas.

The trifluoromethyl group is known to enhance metabolic stability and cell permeability, which could be advantageous in targeting intracellular proteins or crossing the blood-brain barrier. nih.govresearchgate.net The carboxylic acid group provides a handle for forming key interactions, such as hydrogen bonds, with target proteins.

Emerging Areas of Investigation:

Neurodegenerative Diseases: The structural features of this compound could be leveraged to design inhibitors of enzymes or protein aggregation pathways implicated in diseases like Alzheimer's.

Inflammatory Disorders: Indazole-containing compounds have shown anti-inflammatory properties, suggesting potential applications in treating chronic inflammatory conditions. researchgate.net

Infectious Diseases: The discovery of indazole derivatives with antibacterial activity against resistant strains highlights a promising avenue for developing new antibiotics. nih.gov

Development of Advanced Spectroscopic Techniques for Real-Time Analysis

The synthesis and study of this compound will be significantly advanced by the implementation of modern analytical techniques that allow for real-time reaction monitoring. mt.com These Process Analytical Technologies (PAT) provide a deeper understanding of reaction kinetics and mechanisms, leading to more efficient and controlled synthetic processes. nih.govrsc.org

Applicable Advanced Techniques:

Direct Analysis in Real Time Mass Spectrometry (DART-MS): This technique allows for the direct and quantitative monitoring of reaction progress without the need for sample preparation, even in heterogeneous mixtures. nih.govrsc.org

In-situ Spectroscopy (FTIR, Raman, NIR): These methods can track the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. mt.comacs.org Near-infrared (NIR) spectroscopy, in particular, is emerging as a powerful tool for parallel reaction monitoring. acs.org

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques can provide detailed structural information on intermediates and help to elucidate complex reaction mechanisms. rsc.org

These technologies move chemical analysis from retrospective quality control to in-process quality assurance, a key trend in modern pharmaceutical development. mt.comtheanalyticalscientist.com

Contributions to the Broader Field of Medicinal and Organic Chemistry

Research into this compound and its analogs contributes significantly to the broader fields of medicinal and organic chemistry. The indazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. mdpi.comresearchgate.net

The incorporation of the trifluoromethyl group is a key strategy in modern drug design. nih.govresearchgate.net Studies on this compound will continue to provide insights into:

The Role of Fluorine in Drug Design: Elucidating how the trifluoromethyl group influences a molecule's binding affinity, selectivity, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net

Structure-Activity Relationships (SAR): Detailed studies on derivatives of this compound will continue to build a comprehensive understanding of the SAR for the indazole class of molecules, guiding future drug discovery efforts. nih.gov

Development of Novel Synthetic Reactions: The demand for efficient methods to synthesize complex fluorinated heterocycles like this one drives innovation in synthetic organic chemistry, leading to the development of new reactions and catalysts. rsc.orgacs.orgmdpi.com

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : Multi-step synthesis often involves coupling reactions, such as amidation or esterification, using trifluoromethyl-containing precursors. For example, coupling 7-(trifluoromethyl)indazole intermediates with carboxylic acid derivatives (e.g., via EDCI/HOBt) can yield the target compound. Intermediate characterization should include LCMS (e.g., m/z [M+H]+ analysis) and HPLC retention time comparisons (e.g., SMD-TFA05 conditions) to confirm purity and structural integrity .

Q. How can reverse-phase chromatography be optimized for purifying this compound?

- Methodological Answer : Use C18 reverse-phase columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Adjust the acetonitrile gradient (10–90% over 20 minutes) based on the compound’s hydrophobicity. Monitor fractions via LCMS to isolate the desired product, as demonstrated in multi-step syntheses of related trifluoromethylated compounds .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- LCMS : Confirm molecular weight (e.g., expected m/z for C₉H₆F₃N₂O₂ is ~229.16) and detect potential impurities .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for indazole) and carboxylic acid protons (broad signal ~δ 13 ppm).

- HPLC : Compare retention times under standardized conditions (e.g., 1.5–1.7 minutes for similar compounds) .

Advanced Research Questions

Q. How can reaction yields be improved when steric hindrance from the trifluoromethyl group limits reactivity?

- Methodological Answer : Optimize reaction conditions by:

- Using polar aprotic solvents (e.g., DMF or DCE) to enhance solubility .

- Employing coupling agents like HATU or DMTMM for efficient amide bond formation.

- Increasing reaction temperatures (e.g., 60–80°C) to overcome kinetic barriers, as seen in analogous syntheses of trifluoromethylated spiro compounds .

Q. How should researchers address contradictory LCMS/HPLC data during synthesis?

- Methodological Answer :

- Step 1 : Verify ionization efficiency (e.g., switch between ESI+ and APCI modes to detect low-ionizing species).

- Step 2 : Perform HRMS to distinguish isobaric impurities (e.g., Δm/z < 0.05 Da).

- Step 3 : Re-examine reaction stoichiometry and byproduct formation (e.g., incomplete deprotection or side-chain oxidation) using preparative HPLC .

Q. What experimental strategies can elucidate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using TR-FRET-based assays, given the structural similarity to indazole-based kinase inhibitors.

- Metabolite profiling : Use GC-MS to detect metabolic stability in liver microsomes, as applied to nitro-indazole derivatives .

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., methyl, halogens) on the indazole ring and correlate with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.